Bezafibrate Methyl Ester Bezafibrate Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17992050
InChI: InChI=1S/C20H22ClNO4/c1-20(2,19(24)25-3)26-17-10-4-14(5-11-17)12-13-22-18(23)15-6-8-16(21)9-7-15/h4-11H,12-13H2,1-3H3,(H,22,23)
SMILES:
Molecular Formula: C20H22ClNO4
Molecular Weight: 375.8 g/mol

Bezafibrate Methyl Ester

CAS No.:

Cat. No.: VC17992050

Molecular Formula: C20H22ClNO4

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

Bezafibrate Methyl Ester -

Specification

Molecular Formula C20H22ClNO4
Molecular Weight 375.8 g/mol
IUPAC Name methyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Standard InChI InChI=1S/C20H22ClNO4/c1-20(2,19(24)25-3)26-17-10-4-14(5-11-17)12-13-22-18(23)15-6-8-16(21)9-7-15/h4-11H,12-13H2,1-3H3,(H,22,23)
Standard InChI Key KDYYGGKDZBRIIX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(=O)OC)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Bezafibrate Methyl Ester, systematically named methyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate, belongs to the fibrate class of compounds. Its molecular architecture combines a p-chlorobenzamide moiety linked via an ethylphenoxy group to a methyl ester-functionalized propanoic acid chain.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₂ClNO₄
Molecular Weight375.8 g/mol
IUPAC Namemethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Canonical SMILESCC(C)(C(=O)OC)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
LogP (Predicted)3.8 ± 0.5
Aqueous Solubility<1 mg/mL (25°C)

The compound's low aqueous solubility and moderate lipophilicity (LogP ~3.8) stem from its aromatic chlorobenzoyl group and esterified carboxylate . X-ray crystallography studies of analogous fibrates suggest a planar conformation optimized for interaction with peroxisome proliferator-activated receptors (PPARs), though direct structural data for the methyl ester derivative remains limited .

ParameterOptimal RangeImpurity Increase Beyond Range
Reaction Temperature60-65°C>70°C: 12-15% impurity
Methanol Content<0.5% v/v2% v/v: 8-10% impurity
Hydrolysis Time4-6 hours<3 hours: 20-25% impurity

Recent process optimization efforts reduced residual methyl ester levels to <0.3% in commercial bezafibrate batches through gradient elution HPLC monitoring .

Analytical Characterization Techniques

Regulatory agencies mandate strict control of Bezafibrate Methyl Ester levels due to potential pharmacological activity. The European Medicines Agency (EMA) specifies a maximum allowable limit of 0.5% in drug substances.

Chromatographic Methods

Reverse-phase HPLC with UV detection at 230 nm remains the gold standard:

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase: Acetonitrile/0.1% phosphoric acid (55:45 v/v)

  • Retention Time: 8.2 ± 0.3 minutes

Method validation studies demonstrate excellent linearity (R²=0.9998) across 0.1-5.0 μg/mL concentrations with a limit of quantification (LOQ) of 0.03% .

Spectroscopic Identification

  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 6H, CH₃), 3.65 (s, 3H, OCH₃), 6.85-7.45 (m, 8H, aromatic)

Mass spectrometric analysis confirms the molecular ion at m/z 375.8 with characteristic fragments at m/z 274 ([C₁₄H₁₃ClNO₂]⁺) and m/z 139 ([C₇H₅ClO]⁺).

Pharmacological and Toxicological Considerations

While bezafibrate activates PPAR-α/γ/δ receptors (EC₅₀ 20-60 μM), structural modeling suggests the methyl ester's increased lipophilicity may enhance membrane permeability but reduce target binding affinity . In vitro assays show:

Table 3: Comparative Biological Activity (Bezafibrate vs. Methyl Ester)

ParameterBezafibrateMethyl Ester
PPAR-α Activation (EC₅₀)50 μM>500 μM
Hepatocyte Steatosis Reduction25 μM effectiveNo activity at 100 μM
Plasma Half-Life (Rat)2.1 hours6.8 hours

The prolonged half-life raises concerns about potential bioaccumulation, though no adverse effects were observed in 28-day rodent toxicity studies at 50 mg/kg/day .

Regulatory and Quality Control Implications

Pharmaceutical manufacturers must implement rigorous process controls to minimize Bezafibrate Methyl Ester formation:

  • Process Analytical Technology (PAT): Real-time FTIR monitoring of ester hydrolysis

  • Design Space Optimization: Maintaining pH 9.5-10.5 during hydrolysis reduces ester content by 40%

  • Purification Protocols: Crystallization from ethanol/water (7:3) achieves 99.7% bezafibrate purity

The 2023 ICH Q3B(R2) revision classifies this impurity as a "Qualified Non-Mutagenic Impurity" with permitted daily exposure up to 1 mg/day.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator